4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a benzoxazole ring, a piperidine moiety, and a pyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the benzoxazole derivative. The benzoxazole ring can be synthesized using piperidine-4-carboxylic acid and 1,3-difluorobenzene under specific reaction conditions . The subsequent steps involve the acetylation of the piperidine ring and the formation of the pyranone structure through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution reactions could introduce new functional groups such as halides or amines .
Scientific Research Applications
4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives and piperidine-containing molecules, such as:
- 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
- N-ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide
Uniqueness
What sets 4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-13-10-15(11-20(24)25-13)26-14-6-8-22(9-7-14)19(23)12-17-16-4-2-3-5-18(16)27-21-17/h2-5,10-11,14H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPLBSAJLXUCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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